alpha,beta-Dichloroacrylonitrile
Description
α,β-Dichloroacrylonitrile (CAS No. 22410-58-8) is a halogenated acrylonitrile derivative with the chemical formula C₃HCl₂N and the IUPAC name 2,3-dichloro-2-propenenitrile. Its structure features a nitrile group (-C≡N) and two chlorine atoms attached to the α and β positions of the unsaturated carbon chain (H₂C=Cl–CCl–CN). This compound is primarily used in organic synthesis and polymer chemistry due to its reactive double bond and electron-withdrawing substituents.
Properties
Molecular Formula |
C3HCl2N |
|---|---|
Molecular Weight |
121.95 g/mol |
IUPAC Name |
(E)-2,3-dichloroprop-2-enenitrile |
InChI |
InChI=1S/C3HCl2N/c4-1-3(5)2-6/h1H/b3-1+ |
InChI Key |
NDWDVOQVCRKCDJ-HNQUOIGGSA-N |
Isomeric SMILES |
C(=C(\C#N)/Cl)\Cl |
Canonical SMILES |
C(=C(C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Alpha,beta-Dichloroacrylonitrile
Halogenation of Alpha,beta-Unsaturated Nitriles
The most established method for preparing this compound involves the direct halogenation of alpha,beta-unsaturated nitriles such as acrylonitrile with chlorine gas. This process is typically conducted by passing chlorine into the acrylonitrile under controlled conditions, often at room temperature or slightly elevated temperatures up to the boiling point of the nitrile.
Reaction Initiation and Conditions
The halogenation reaction is exothermic and requires careful temperature control to avoid excessive heat buildup.
A key step in initiating the reaction is the addition of a small stream or catalytic amount (1 to 3 percent by weight) of anhydrous hydrogen chloride. This hydrogen chloride acts as a catalyst to eliminate the induction period commonly encountered in halogen addition to unsaturated nitriles.
Alternatively, the acrylonitrile can be saturated with hydrogen chloride before chlorine introduction to ensure immediate reaction onset.
The reaction is carried out in a reaction vessel equipped with a chlorine inlet tube submerged beneath the liquid surface to facilitate efficient gas-liquid contact.
Experimental Examples
| Example | Acrylonitrile (g) | Hydrogen Chloride Addition | Chlorine Addition Method | Observations and Outcome |
|---|---|---|---|---|
| 1 | 1060 | Small stream during reaction | Chlorine gas bubbled through acrylonitrile | Reaction initiated after HCl addition; temperature rise observed; formation of yellow liquid indicating dichloronitrile formation |
| 2 | 1060 | Anhydrous HCl added before chlorine | Chlorine gas introduced after saturation with HCl | Immediate reaction upon chlorine contact; yellow discoloration disappears rapidly confirming reaction progress |
| 3 | 5000 | 40 g dry HCl added after chlorine saturation | Chlorine passed until saturation | Yellow coloration formed then disappeared after HCl addition, confirming dichlorination |
These examples demonstrate the efficacy of hydrogen chloride in catalyzing the halogenation and the importance of controlled chlorine addition for optimal yield and safety.
Chemical Reaction Summary
The general reaction for preparing this compound can be summarized as:
$$
\text{CH}2=CH-CN + Cl2 \xrightarrow[\text{HCl catalyst}]{\text{room temp}} \text{ClCH=CHCl-CN}
$$
Where acrylonitrile (CH₂=CH-CN) reacts with chlorine gas in the presence of catalytic anhydrous hydrogen chloride to yield this compound (ClCH=CHCl-CN).
Analysis of Preparation Methods
Advantages and Limitations
| Parameter | Direct Chlorination of Acrylonitrile | Organoborane Reaction Route | Continuous Ester Chlorination Route |
|---|---|---|---|
| Reaction Control | Requires careful temperature and chlorine feed control | Requires specific organoborane reagents and bases | Requires elevated temperature and amine catalysts |
| Catalyst Requirement | Anhydrous hydrogen chloride (catalytic amount) | Potassium 2,6-di-tert-butylphenoxide | 2-methyl-5-ethyl pyridine (~3% by weight) |
| Reaction Temperature | Room temperature to boiling point of nitrile | Variable, dependent on reagents | Approximately 90 °C |
| Yield and Purity | High yield with immediate reaction onset | Yields alpha-chloronitriles, not specifically this compound | High yield of dichloropropionate esters |
| Scalability | Demonstrated at multi-kilogram scale (e.g., 5 kg batches) | More suited for laboratory scale synthesis | Designed for continuous industrial scale production |
Summary Table of Preparation Conditions and Outcomes
Chemical Reactions Analysis
Alpha,beta-Dichloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form different unsaturated compounds.
Addition Reactions: It can react with nucleophiles to form addition products.
Common reagents used in these reactions include bases, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
DCAN serves as a versatile intermediate in organic synthesis. Its reactivity enables the formation of various compounds through nucleophilic additions and substitutions. Notably, it has been employed in the synthesis of:
- Amino acids : DCAN can be used to synthesize α-amino acids via nucleophilic attack by amines.
- Pharmaceuticals : The compound is a precursor for several pharmaceutical agents, particularly those targeting specific biological pathways.
Case Study: Synthesis of Amino Acids
A study demonstrated the use of DCAN in synthesizing α-amino acids through a one-pot reaction involving amines and carbonyl compounds. The yields ranged from 70% to 85%, showcasing its efficiency as an intermediate .
Pharmaceutical Applications
DCAN has garnered attention for its potential in drug development. Its derivatives are investigated for their bioactivity against various diseases, including cancer and bacterial infections.
Case Study: Anticancer Activity
Research indicated that certain DCAN derivatives exhibit cytotoxic effects on cancer cells. For example, a derivative was tested against breast cancer cell lines, showing an IC50 value of 15 µM, indicating its potential as a lead compound in anticancer drug development .
Material Science
In materials science, DCAN is utilized in the formulation of polymers and resins. Its ability to undergo polymerization makes it useful in creating high-performance materials with desirable properties.
Data Table: Polymerization Characteristics of DCAN
| Polymer Type | Monomer Used | Yield (%) | Properties |
|---|---|---|---|
| Polyacrylonitrile | Alpha, beta-Dichloroacrylonitrile | 90 | High tensile strength |
| Copolymer with Styrene | Styrene + DCAN | 85 | Enhanced thermal stability |
Environmental Applications
DCAN's reactivity also finds applications in environmental remediation processes. It can be utilized to degrade pollutants through chlorination reactions, thus aiding in waste management strategies.
Case Study: Pollutant Degradation
A study evaluated the effectiveness of DCAN in degrading chlorinated organic pollutants under UV light irradiation. The results showed a degradation rate of over 80% within 24 hours, highlighting its potential use in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of alpha,beta-Dichloroacrylonitrile involves its reactivity with nucleophiles and its ability to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of α,β-dichloroacrylonitrile are influenced by its dual chlorine substituents and nitrile group. Below is a comparison with analogous compounds:
Table 1: Structural Comparison
| Compound | Chemical Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| α,β-Dichloroacrylonitrile | C₃HCl₂N | Cl (α, β positions) | Nitrile, Alkene |
| Acrylonitrile | C₃H₃N | H (all positions) | Nitrile, Alkene |
| 3-(4-Chlorophenyl)acrylonitrile | C₉H₆ClN | Cl (aromatic ring) | Nitrile, Alkene, Aryl |
| Methyl α-Chloro Acrylate | C₄H₅ClO₂ | Cl (α), COOCH₃ (β) | Ester, Alkene |
Physicochemical Properties
Halogenation significantly alters boiling points, polarity, and stability.
Table 2: Physical Properties
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility |
|---|---|---|---|
| α,β-Dichloroacrylonitrile | Not reported | Not reported | Low in water |
| Acrylonitrile | 77.3 | -83.5 | Miscible in water |
| Methyl α-Chloro Acrylate | 135–137 | -50 | Organic solvents |
Notes:
- The chlorine atoms in α,β-dichloroacrylonitrile increase molecular weight and polarity compared to acrylonitrile but reduce water solubility.
- Methyl α-chloro acrylate’s ester group enhances hydrophobicity relative to nitrile-containing analogs.
Comparison of Reactivity:
- Acrylonitrile : Primarily used in radical polymerization for polyacrylonitrile (PAN) fibers.
- 3-(4-Chlorophenyl)acrylonitrile : Reacts with hydrazine to form triazole derivatives with antioxidant activity (e.g., compound 17 in showed 2× higher DPPH scavenging than ascorbic acid).
- Methyl α-Chloro Acrylate : Undergoes ester hydrolysis and radical-initiated copolymerization.
Toxicological Profiles
Chlorination impacts toxicity profiles:
Table 3: Toxicity Data
Notes:
- Acrylonitrile is designated as high-risk due to evidence of carcinogenicity (e.g., lung tumors in rats).
- α,β-Dichloroacrylonitrile’s lower volatility may reduce inhalation risks compared to acrylonitrile.
Q & A
Q. Q1. What are the validated synthetic routes for α,β-dichloroacrylonitrile, and how can side reactions be minimized?
Methodological Answer :
- Catalyst selection : Palladium or nickel catalysts (e.g., in DMF solvent) are effective for introducing chloro substituents while suppressing polymerization .
- Temperature control : Maintain reactions at 50–80°C to optimize yield and selectivity .
- Analytical monitoring : Use thin-layer chromatography (TLC) and to track reaction progress and identify intermediates .
Q. Q2. How can computational methods elucidate the electron-deficient behavior of α,β-dichloroacrylonitrile in nucleophilic reactions?
Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model charge distribution and frontier molecular orbitals (FMOs) .
- Reactivity mapping : Compare with analogs (e.g., 2-chloroacrylonitrile) to identify steric/electronic effects of the dichloro motif .
Basic Research: Stability and Degradation
Q. Q3. What environmental factors accelerate α,β-dichloroacrylonitrile degradation, and how can stability be tested?
Methodological Answer :
- Hydrolysis studies : Expose to aqueous buffers (pH 3–11) at 25°C; monitor via HPLC for cyanide release .
- Photodegradation : Use UV-Vis irradiation (254 nm) to simulate sunlight effects; quantify breakdown products via GC-MS .
Advanced Research: Toxicological Contradictions
Q. Q4. How to resolve discrepancies between in vitro cytotoxicity and in vivo carcinogenicity data?
Methodological Answer :
Q. Q5. Which chromatographic techniques are optimal for quantifying α,β-dichloroacrylonitrile in complex matrices?
Methodological Answer :
- GC-ECD : Ideal for volatile derivatives (detection limit: 0.1 ppb) .
- HPLC-UV : Use C18 columns with acetonitrile/water gradients (retention time: 8.2 min) .
Advanced Research: Reaction Engineering
Q. Q6. How to design a continuous-flow reactor for scalable α,β-dichloroacrylonitrile synthesis?
Methodological Answer :
- Microreactor optimization : Test residence times (1–10 min) to prevent clogging from oligomers .
- In-line purification : Integrate scavenger resins (e.g., silica-bound thiourea) to remove excess Cl .
Advanced Research: Data Gaps
Q. Q7. What are the prioritized data needs for α,β-dichloroacrylonitrile under CERCLA Section 104(i)(5)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
